1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene
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Overview
Description
1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene is an organic compound characterized by the presence of a cyclopentyloxy group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene typically involves the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This process involves the reaction of benzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Fluorination: The introduction of the fluorine atom is carried out using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound. This step requires careful control of reaction conditions to ensure selective fluorination.
Cyclopentyloxy Substitution: The final step involves the substitution of a hydrogen atom on the benzene ring with a cyclopentyloxy group. This can be achieved through a nucleophilic substitution reaction using a suitable cyclopentanol derivative and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., hydroxide, alkoxide) under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyloxy group, leading to the formation of corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1-(Cyclopentyloxy)-3-fluoro-2-aminobenzene.
Substitution: 1-(Cyclopentyloxy)-3-hydroxy-2-nitrobenzene.
Oxidation: 1-(Cyclopentanone)-3-fluoro-2-nitrobenzene.
Scientific Research Applications
1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential use in drug development. Its unique structural features make it a candidate for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and advanced materials. Its derivatives are used in the manufacture of polymers, coatings, and electronic materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluorine atom can enhance binding affinity to target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclopentyloxy)-4-fluoro-2-nitrobenzene: Similar structure but with the fluorine atom at a different position on the benzene ring.
1-(Cyclopentyloxy)-3-chloro-2-nitrobenzene: Similar structure with a chlorine atom instead of fluorine.
1-(Cyclopentyloxy)-3-fluoro-4-nitrobenzene: Similar structure with the nitro group at a different position on the benzene ring.
Uniqueness
1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both a fluorine atom and a nitro group on the benzene ring, along with the cyclopentyloxy substituent, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-cyclopentyloxy-3-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-9-6-3-7-10(11(9)13(14)15)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNXZOGSJJBYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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